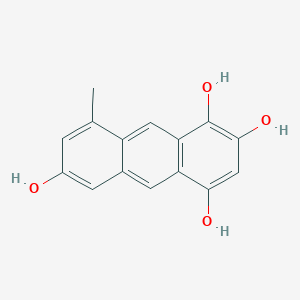![molecular formula C8H10NO5P B14314452 [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid CAS No. 112142-27-5](/img/structure/B14314452.png)
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts, microwaves, or ultrasounds can enhance reaction rates and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like hydroxylamine for substitution reactions .
Major Products
The major products formed from these reactions include amino-substituted phosphonic acids, hydroxyl-substituted derivatives, and other functionalized phosphonic acids .
Aplicaciones Científicas De Investigación
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is employed as a corrosion inhibitor and in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid involves its ability to form strong bonds with metal ions and other substrates. This property makes it effective as a corrosion inhibitor by forming a protective layer on metal surfaces . Additionally, its interactions with biological molecules can be attributed to its ability to form hydrogen bonds and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonic acids such as:
Uniqueness
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specific applications in corrosion inhibition and as a biochemical probe .
Propiedades
Número CAS |
112142-27-5 |
|---|---|
Fórmula molecular |
C8H10NO5P |
Peso molecular |
231.14 g/mol |
Nombre IUPAC |
(3-methyl-4-nitrophenyl)methylphosphonic acid |
InChI |
InChI=1S/C8H10NO5P/c1-6-4-7(5-15(12,13)14)2-3-8(6)9(10)11/h2-4H,5H2,1H3,(H2,12,13,14) |
Clave InChI |
WCCNJXZELUNZRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CP(=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


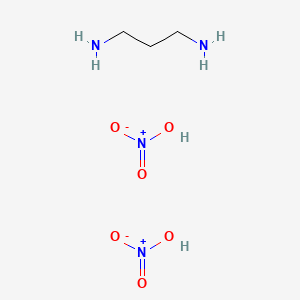
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)

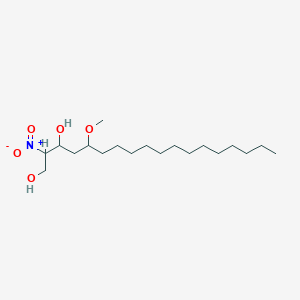
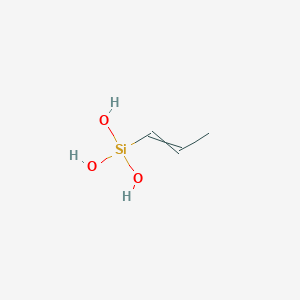


![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
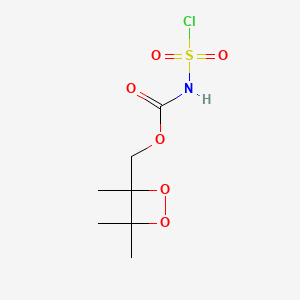
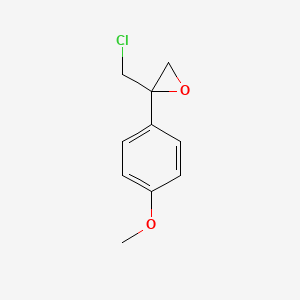
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
